1-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)pyrimidin-4-yl)-N-ethylpiperidine-4-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amine, a thioether, and a carboxamide. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amine group might be involved in acid-base reactions, while the thioether group might participate in oxidation-reduction reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its molecular structure. These properties could be determined through experimental testing .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
These compounds are known to inhibit Cyclin-dependent kinase 2 (CDK2), which is a crucial target for cancer treatment .
Mode of Action
The compounds interact with CDK2, inhibiting its activity. This results in significant alterations in cell cycle progression and induces apoptosis within certain cells .
Biochemical Pathways
The primary pathway affected is the cell cycle. CDK2 is responsible for phosphorylation of key components for cell proliferation. Inhibition of CDK2 disrupts this process, affecting the cell cycle progression .
Result of Action
The result of the compound’s action is a significant inhibition of cell growth. This is observed as cytotoxic activities against certain cell lines .
Properties
IUPAC Name |
1-[6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanylpyrimidin-4-yl]-N-ethylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O2S/c1-4-23-22(29)17-7-9-27(10-8-17)19-12-21(25-14-24-19)30-13-20(28)26-18-6-5-15(2)11-16(18)3/h5-6,11-12,14,17H,4,7-10,13H2,1-3H3,(H,23,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPUDDHQXLQVIST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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